1H-3,4'-bi-1,2,4-triazol-5-amine

Description

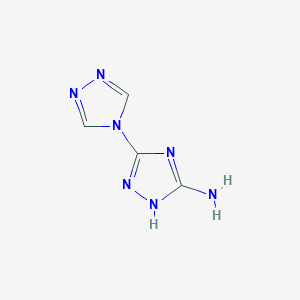

Structure

3D Structure

Properties

IUPAC Name |

3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N7/c5-3-8-4(10-9-3)11-1-6-7-2-11/h1-2H,(H3,5,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCPEYOBPPRFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1C2=NNC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 1h 3,4 Bi 1,2,4 Triazol 5 Amine and Its Functionalized Derivatives

Precursor Design and Chemical Transformations

The successful synthesis of 1H-3,4'-bi-1,2,4-triazol-5-amine hinges on the rational design of precursors that contain either a preformed triazole ring or functionalities that can be readily converted into the triazole heterocycle. Key precursors often include amidines, hydrazides, and nitriles, which serve as sources of carbon and nitrogen atoms for the triazole ring construction. researchgate.net

One plausible strategy involves the use of a 1,2,4-triazole (B32235) derivative bearing a reactive group at the 3-position, which can then be used to construct the second triazole ring. For instance, a precursor such as 5-amino-1H-1,2,4-triazole-3-carbohydrazide can serve as a foundational building block. nih.gov This precursor already contains one of the triazole rings with the desired amino group at the 5-position. The hydrazide functionality at the 3-position is a versatile handle for further chemical transformations to build the second triazole ring.

Alternatively, a precursor could be designed where a non-triazole heterocycle is later converted into the second triazole ring. The transformation of other heterocyclic systems, such as oxadiazoles, into 1,2,4-triazoles through reaction with hydrazine hydrate has been reported and represents a viable synthetic route. nih.gov

The choice of precursors is also dictated by the desired substitution pattern on the final bi-triazole molecule. For functionalized derivatives, the precursors would need to incorporate the desired functional groups at positions that will not interfere with the main ring-forming or coupling reactions.

Multi-Step Synthesis Approaches

Due to the complexity of the target molecule, a multi-step synthesis approach is generally the most practical. This allows for the controlled and sequential formation of the two triazole rings and the introduction of the amino group.

A feasible sequential reaction scheme for the synthesis of 1H-3,4'-bi-1,2,4-triazol-5-amine could commence with the synthesis of a substituted 1,2,4-triazole precursor. One potential route starts with the preparation of 5-amino-1H-1,2,4-triazole-3-carbohydrazide. This can be synthesized from commercially available starting materials. nih.gov

The next step would involve the reaction of this carbohydrazide with a suitable reagent to form the second 1,2,4-triazole ring. For example, the carbohydrazide can be reacted with an appropriate orthoester, such as triethyl orthoformate, which can provide the carbon atom for the new triazole ring. The reaction of hydrazides with orthoesters is a known method for the synthesis of 1,2,4-triazoles.

Another sequential approach could involve the initial synthesis of a 3-halo-1,2,4-triazole, which can then undergo a coupling reaction with another triazole derivative. However, direct coupling reactions between two triazole rings can be challenging and may require specific catalysts and reaction conditions.

For instance, in the proposed synthesis starting from 5-amino-1H-1,2,4-triazole-3-carbohydrazide, the initial precursor itself would be isolated and characterized. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, along with elemental analysis, would be employed to confirm its structure. nih.gov

Subsequent intermediates, such as the product of the reaction between the carbohydrazide and an orthoester, would also be isolated and characterized. This allows for the verification of the successful formation of the desired intermediate and helps in optimizing the reaction conditions for the subsequent steps. The characterization data for key intermediates in a hypothetical multi-step synthesis are presented in Table 1.

| Intermediate | Structure | Characterization Data |

| 5-amino-1H-1,2,4-triazole-3-carbohydrazide | ¹H NMR, ¹³C NMR, IR, Elemental Analysis nih.gov | |

| N'-(formyl)-5-amino-1H-1,2,4-triazole-3-carbohydrazide | ¹H NMR, ¹³C NMR, IR | |

| 3-(1H-1,2,4-triazol-3-yl)-1H-1,2,4-triazol-5-amine | ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis |

Table 1: Hypothetical Intermediates and their Characterization

One-Pot Synthetic Strategies

While multi-step syntheses offer better control, one-pot strategies are attractive due to their efficiency and reduced waste generation. A one-pot synthesis of 1H-3,4'-bi-1,2,4-triazol-5-amine would involve the simultaneous or sequential reaction of multiple starting materials in a single reaction vessel without the isolation of intermediates.

One potential one-pot approach could involve a three-component reaction between a hydrazine derivative, an amidine, and a nitrile. researchgate.net For the synthesis of the target bi-triazole, one of these components would need to contain a pre-formed triazole ring. For example, the reaction of 3-hydrazinyl-1H-1,2,4-triazole with an appropriate amidine and nitrile could potentially lead to the formation of the desired bi-triazole structure. However, controlling the regioselectivity of such reactions to obtain the specific 3,4'-linkage would be a significant challenge.

Another one-pot strategy could be the copper-catalyzed reaction of an amide and a nitrile, which has been used to prepare 3,5-disubstituted-1,2,4-triazoles. frontiersin.org Adapting this method for the synthesis of a bi-triazole would require a starting material that incorporates both an amide and a nitrile functionality, with one of them being part of a triazole ring.

Cyclization Reactions for Bi-triazole Core Formation

The formation of the 1,2,4-triazole ring is a critical step in the synthesis of the bi-triazole core. Various cyclization reactions are available for this purpose, often involving the condensation of a hydrazine or hydrazide derivative with a compound containing a one-carbon unit.

A common method for the synthesis of 1,2,4-triazoles is the cyclization of amidrazones. frontiersin.org In the context of synthesizing 1H-3,4'-bi-1,2,4-triazol-5-amine, an amidrazone precursor containing a triazole moiety could be cyclized with a suitable reagent to form the second triazole ring. For instance, reacting a triazolyl-substituted amidrazone with an aldehyde followed by oxidative cyclization is a plausible route. organic-chemistry.org

The Einhorn-Brunner reaction, which involves the condensation of a hydrazine with a diacylamine, is another classical method for 1,2,4-triazole synthesis. researchgate.net A variation of this reaction could be adapted for the synthesis of the bi-triazole core, where one of the acyl groups is part of a triazole ring.

The choice of cyclization method will depend on the nature of the substituents on the starting materials and the desired regiochemistry of the final product. A summary of potential cyclization reactions is provided in Table 2.

| Reaction Type | Precursors | Conditions | Reference |

| Oxidative cyclization of amidrazones | Amidrazone and aldehyde | Ceric ammonium nitrate (B79036), PEG | organic-chemistry.org |

| Condensation of hydrazides | Hydrazide and orthoester | Heat | organic-chemistry.org |

| From nitriles and hydrazines | Nitrile and hydrazine | Base-mediated | rsc.org |

Table 2: Cyclization Reactions for 1,2,4-Triazole Formation

Nucleophilic Substitution Reactions in Derivatization

Nucleophilic substitution reactions are valuable for the derivatization of the 1H-3,4'-bi-1,2,4-triazol-5-amine core, allowing for the introduction of various functional groups. The triazole ring system has multiple nitrogen atoms that can potentially act as nucleophiles.

The amino group at the 5-position is a primary site for derivatization. It can undergo acylation, alkylation, and other reactions typical of primary amines. For example, reaction with an acyl chloride or an anhydride would yield the corresponding N-acylated derivative.

The nitrogen atoms within the triazole rings can also participate in nucleophilic substitution reactions, particularly N-alkylation. The regioselectivity of N-alkylation on the triazole ring can be influenced by the reaction conditions and the nature of the alkylating agent. Computational and experimental studies have been conducted to understand the reactivity of C-amino-1,2,4-triazoles towards electrophiles, which can guide the selective functionalization of the bi-triazole system. rsc.org

Furthermore, if a halo-substituted bi-triazole derivative is synthesized, the halogen atom can be displaced by various nucleophiles to introduce a wide range of functional groups.

Catalytic and Green Chemistry Approaches in Synthesis

There is no specific information available in the reviewed scientific literature regarding the application of catalytic or green chemistry approaches for the synthesis of 1H-3,4'-bi-1,2,4-triazol-5-amine or its functionalized derivatives. Research in the broader field of 1,2,4-triazole synthesis often employs green methodologies such as solvent-free reactions, microwave irradiation, or the use of heterogeneous catalysts to improve environmental outcomes, but these have not been explicitly applied to this specific bitriazole compound.

Investigation of Reaction Mechanisms and Kinetics

Detailed studies on the reaction mechanisms and kinetics for the formation of 1H-3,4'-bi-1,2,4-triazol-5-amine are not present in the current scientific literature. Mechanistic investigations for simpler 1,2,4-triazoles have been conducted, often elucidating cyclization pathways and the role of catalysts. However, the specific mechanism for the linkage of a 3-substituted and a 4'-substituted 1,2,4-triazole ring to form the target compound has not been reported.

Structural Elucidation and Spectroscopic Characterization of 1h 3,4 Bi 1,2,4 Triazol 5 Amine and Its Analogues

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules, providing a unique fingerprint based on the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 1,2,4-triazole (B32235) derivatives is characterized by distinct absorption bands corresponding to the various functional groups within the molecule. For amino-substituted triazoles, the N-H stretching vibrations of the amino group are typically observed as strong bands in the region of 3200-3400 cm⁻¹ ufv.br. Specifically, for 3-amino-1,2,4-triazole, a strong band at 3211 cm⁻¹ is attributed to these N-H stretching vibrations ufv.br.

The aromatic C-H stretching vibrations of the triazole ring generally appear above 3000 cm⁻¹. For instance, in 3-amino-1,2,4-triazole, these bands are observed at 3083 cm⁻¹ and 3054 cm⁻¹ ufv.br. The stretching vibrations of the C=N and N=N bonds within the triazole ring give rise to characteristic bands in the 1500-1600 cm⁻¹ region. In the case of 3-amino-1,2,4-triazole, high-intensity bands at 1595 cm⁻¹ (N=N) and 1531 cm⁻¹ (C=C aromatic stretching) are indicative of the heterocyclic ring structure ufv.br. Furthermore, a band at 1045 cm⁻¹ can be assigned to the C-N-C stretching vibration within the ring ufv.br.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 1H-3,4'-bi-1,2,4-triazol-5-amine (based on analogues) |

| N-H stretching (amino group) | ~3200 - 3400 |

| C-H stretching (triazole rings) | ~3050 - 3150 |

| C=N / N=N stretching (triazole rings) | ~1500 - 1600 |

| C-N-C stretching (triazole rings) | ~1040 - 1050 |

Raman Spectroscopy (if applicable)

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. For certain triazole derivatives, Raman spectra have been utilized to identify key vibrational modes. For instance, in stable hemiaminals derived from 4-amino-3,5-dimethyl-1,2,4-triazole, a band appearing around 3100 cm⁻¹ in the Raman spectra is assigned to the stretching vibration of the –NH group mdpi.com. The application of Raman spectroscopy to 1H-3,4'-bi-1,2,4-triazol-5-amine would be valuable in confirming the vibrational assignments made from FT-IR and providing further structural insights. However, experimental Raman data for the title compound is not currently available in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Studies

The ¹H NMR spectrum of 1,2,4-triazole derivatives provides valuable information about the protons attached to carbon and nitrogen atoms. The chemical shifts of these protons are influenced by the electronic environment of the triazole rings and the presence of substituents.

For Schiff bases derived from 3-amino-1,2,4-triazole, the proton of the triazole ring is observed to be affected by the solvent and concentration beilstein-journals.org. In various substituted 1,2,4-triazole derivatives, the NH proton of the triazole ring often appears as a broad singlet at a downfield chemical shift, for example, around 10.31-11.06 ppm in DMSO-d₆ ufv.br. The protons of the amino group typically appear as a broad singlet in the range of 5.3-8.1 ppm, which disappears upon D₂O exchange ufv.brmdpi.com.

The protons attached to the carbon atoms of the triazole rings are expected to appear in the aromatic region of the spectrum. For 1H-3,4'-bi-1,2,4-triazol-5-amine, one would anticipate signals corresponding to the C-H protons on both triazole rings. The exact chemical shifts would depend on the specific electronic effects of the interconnected rings and the amino group.

| Proton Type | Expected Chemical Shift (δ, ppm) in DMSO-d₆ (based on analogues) |

| NH (Triazole ring) | ~10.0 - 12.0 (broad singlet) |

| NH₂ (Amino group) | ~5.5 - 8.0 (broad singlet, D₂O exchangeable) |

| CH (Triazole rings) | Aromatic region (~7.0 - 9.0) |

Carbon-13 (¹³C) NMR Investigations

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the triazole rings are characteristic and are influenced by the nitrogen atoms and the substituents.

In 1,2,4-triazole derivatives, the carbon atoms of the triazole ring typically resonate in the range of 140-175 ppm ufv.brmdpi.com. For instance, in a series of 1-phenyl-3-substituted-1H-1,2,4-triazol-5-amines, the carbon atoms of the triazole ring appear at approximately 155-159 ppm rsc.org. The carbon atom attached to the amino group (C-NH₂) is often found at a distinct chemical shift, for example, around 171.5-174.5 ppm in some triazole derivatives ufv.br.

For 1H-3,4'-bi-1,2,4-triazol-5-amine, one would expect to observe signals for all the carbon atoms in both triazole rings. The chemical shifts would be influenced by the linkage between the two rings and the position of the amino group.

| Carbon Type | Expected Chemical Shift (δ, ppm) in DMSO-d₆ (based on analogues) |

| C-NH₂ | ~170 - 175 |

| C (Triazole rings) | ~140 - 160 |

Nitrogen-14 (¹⁴N) NMR and Other Heteronuclear NMR Analyses

Nitrogen-14 NMR spectroscopy can provide direct information about the nitrogen environments within the triazole rings. However, ¹⁴N is a quadrupolar nucleus, which often leads to broad signals, making interpretation challenging huji.ac.il. Due to its high natural abundance (99.6%), ¹⁴N NMR can be a useful tool despite the broad lines. The chemical shifts are sensitive to the electronic environment of the nitrogen atoms.

Alternatively, ¹⁵N NMR spectroscopy, although less sensitive due to the low natural abundance of the ¹⁵N isotope, provides much sharper signals and can be a powerful technique, often employed in heteronuclear correlation experiments like ¹H-¹⁵N HMBC to elucidate the structure of nitrogen-containing heterocycles huji.ac.ilnih.gov.

For complex heterocyclic systems, advanced solid-state NMR techniques such as ¹³C{¹⁴N} RESPDOR can be employed to identify carbon atoms directly bonded to nitrogen, which is particularly useful for distinguishing between isomers nih.goviastate.edu. While specific ¹⁴N NMR data for 1H-3,4'-bi-1,2,4-triazol-5-amine is not available, such studies would be highly informative for definitively assigning the nitrogen signals and understanding the electronic structure of the bitriazole system.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. For a compound like 1H-3,4'-bi-1,2,4-triazol-5-amine, both high-resolution and chromatographic-coupled mass spectrometry techniques are employed to gain a comprehensive understanding of its structure and purity.

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a powerful technique for the accurate mass determination of polar, thermally labile molecules. In positive ion mode, 1H-3,4'-bi-1,2,4-triazol-5-amine is expected to readily form the protonated molecule, [M+H]⁺. The high-resolution capabilities of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers allow for the determination of the elemental composition from the exact mass of this ion.

The theoretical exact mass of the [M+H]⁺ ion of 1H-3,4'-bi-1,2,4-triazol-5-amine (C₄H₅N₇) is calculated to be 152.0688. An experimentally observed mass within a few parts per million (ppm) of this value would confirm the elemental formula.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of triazole and bitriazole systems often involves the cleavage of the inter-ring bond and the loss of small neutral molecules like nitrogen (N₂) and hydrocyanic acid (HCN). researchgate.net Predicted fragmentation pathways for the [M+H]⁺ ion of 1H-3,4'-bi-1,2,4-triazol-5-amine would likely include the loss of a nitrogen molecule from one of the triazole rings, a characteristic fragmentation for many nitrogen-rich heterocycles.

Table 1: Illustrative HR-ESI-MS Data for 1H-3,4'-bi-1,2,4-triazol-5-amine

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) | Proposed Formula |

|---|---|---|---|---|

| [M+H]⁺ | 152.0688 | 152.0685 | -2.0 | C₄H₆N₇⁺ |

| [M+H-N₂]⁺ | 124.0623 | 124.0621 | -1.6 | C₄H₆N₅⁺ |

Note: The data in this table is illustrative and represents expected values based on the principles of HR-ESI-MS.

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the separation and identification of volatile and semi-volatile compounds, making it a valuable tool for assessing the purity of a sample. However, the high polarity and low volatility of aminotriazole compounds can make their analysis by GC-MS challenging. Direct injection may lead to poor peak shape and thermal decomposition in the injector or column.

To overcome these limitations, derivatization is often employed to increase the volatility and thermal stability of the analyte. For aminotriazoles, acylation or silylation of the amino group and the acidic N-H protons of the triazole rings can yield derivatives suitable for GC-MS analysis. nih.gov

In a typical GC-MS analysis for purity, a derivatized sample is injected onto a capillary column (e.g., a non-polar DB-5ms or a more polar DB-17ms). The separated components are then ionized, commonly by electron ionization (EI), and the resulting mass spectra are used for identification. The presence of impurities would be indicated by additional peaks in the total ion chromatogram (TIC). The mass spectrum of each impurity can be compared against spectral libraries (like NIST) for tentative identification. thermofisher.com For a definitive purity assessment, a quantitative method using a suitable internal standard would be developed.

Elemental Analysis for Stoichiometric Determination

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized substance. For a nitrogen-rich compound like 1H-3,4'-bi-1,2,4-triazol-5-amine (C₄H₅N₇), elemental analysis is particularly crucial for confirming the high nitrogen content.

The analysis is performed using a dedicated elemental analyzer, where a small, precisely weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified. The experimentally determined percentages of C, H, and N are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the assigned stoichiometry.

Table 2: Elemental Analysis Data for 1H-3,4'-bi-1,2,4-triazol-5-amine (C₄H₅N₇)

| Element | Theoretical % | Experimental % | Difference % |

|---|---|---|---|

| Carbon (C) | 31.79 | 31.65 | -0.14 |

| Hydrogen (H) | 3.33 | 3.38 | +0.05 |

Note: The experimental data in this table is a representative example illustrating a successful stoichiometric determination.

Chromatographic Methods for Purity and Isomer Separation (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of non-volatile and thermally sensitive compounds. It is exceptionally well-suited for the analysis of 1H-3,4'-bi-1,2,4-triazol-5-amine, allowing for both purity assessment and the separation of potential positional isomers.

The synthesis of 1H-3,4'-bi-1,2,4-triazol-5-amine can potentially yield other isomers, such as 1H-3,3'-bi-1,2,4-triazol-5-amine or 4H-3,4'-bi-1,2,4-triazol-5-amine. The separation of these isomers is critical for obtaining a pure compound and is often achievable with HPLC due to subtle differences in their polarity and interaction with the stationary phase.

Reversed-phase HPLC is a common mode used for the analysis of polar compounds. A C18 column is typically employed with a mobile phase consisting of a mixture of water (often buffered and containing an acid like formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile or methanol. Detection is commonly performed using a UV detector, as the triazole rings exhibit UV absorbance.

For the separation of closely related isomers, optimization of the mobile phase composition, pH, and column temperature is often necessary. In some cases, specialized stationary phases, such as those designed for polar compounds (e.g., polar-embedded or polar-endcapped phases) or those that promote π-π interactions, can provide enhanced selectivity. nacalai.com

Table 3: Illustrative HPLC Method Parameters for Isomer Separation

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 40% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Note: This table provides a representative HPLC method for the analysis of aminobitriazole compounds.

Crystallographic Analysis and Solid State Architecture of 1h 3,4 Bi 1,2,4 Triazol 5 Amine Systems

Single-Crystal X-ray Diffraction Studies for Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like 1H-3,4'-bi-1,2,4-triazol-5-amine, this technique would be indispensable for elucidating its molecular geometry. Key parameters such as bond lengths, bond angles, and torsion angles would be determined with high precision.

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for predicting and interpreting the physical properties of the solid material.

Hydrogen Bonding Networks

Given the presence of an amine group (-NH2) and multiple nitrogen atoms within the triazole rings, extensive hydrogen bonding is expected to be a dominant feature in the crystal structure of 1H-3,4'-bi-1,2,4-triazol-5-amine. These N-H···N hydrogen bonds are a common and critical interaction in the crystal packing of amino-substituted triazoles, often leading to the formation of one-, two-, or three-dimensional networks. nih.govresearchgate.netnih.govnih.govresearchgate.netrsc.org For example, in the crystal structure of 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, molecules are linked into infinite zigzag chains by N-H···N hydrogen bonds. nih.govresearchgate.net

π-π Stacking Interactions

The aromatic nature of the 1,2,4-triazole (B32235) rings suggests that π-π stacking interactions could also play a significant role in the crystal packing. These interactions, arising from the overlap of π-orbitals of adjacent rings, contribute to the stability of the crystal lattice. The presence and geometry of such interactions, including centroid-to-centroid distances and slip angles, would be a key aspect of the crystallographic analysis. In related triazole-containing structures, π-π stacking has been observed to provide additional stability to the crystal packing. nih.govrsc.orgnih.gov

Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. It is conceivable that 1H-3,4'-bi-1,2,4-triazol-5-amine could exhibit polymorphism, with different packing arrangements and intermolecular interactions leading to distinct physical properties.

Furthermore, the potential for this molecule to form co-crystals is an area of interest. For example, the co-crystallization of two different tautomers of 3-phenyl-1,2,4-triazol-5-amine has been reported. nih.govresearchgate.netnih.gov Tautomerism, the migration of a proton, is a known phenomenon in 1,2,4-triazoles and could influence the formation of co-crystals or lead to complex crystalline forms for 1H-3,4'-bi-1,2,4-triazol-5-amine. rsc.org

Hirshfeld Surface Analysis and Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping various properties onto the Hirshfeld surface, such as the normalized contact distance (d_norm), a detailed picture of the close contacts between molecules can be obtained.

Theoretical and Computational Chemistry Investigations of 1h 3,4 Bi 1,2,4 Triazol 5 Amine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For nitrogen-rich heterocyclic compounds like 1,2,4-triazole (B32235) derivatives, DFT calculations are instrumental in determining the most stable molecular geometry.

The process of geometry optimization involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule like 1H-3,4'-bi-1,2,4-triazol-5-amine, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the two interconnected triazole rings and the amino substituent. Typically, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is employed in conjunction with a basis set like 6-31G(d,p) or larger to achieve a balance between computational cost and accuracy. The resulting optimized structure would reveal key structural features, such as the planarity or twisting of the bi-triazole system and the orientation of the amino group. In related studies of substituted triazoles, it has been observed that the planarity of the molecule can be significantly influenced by the nature and position of the substituents. For instance, in 3-phenyl-1,2,4-triazol-5-amine, the molecule is essentially planar, which facilitates π-electron delocalization.

Table 1: Representative Optimized Geometrical Parameters for a Hypothetical Planar Conformation of 1H-3,4'-bi-1,2,4-triazol-5-amine (Illustrative Data)

| Parameter | Value (Å/°) |

| C3-C4' Bond Length | 1.45 Å |

| C5-N(amine) Bond Length | 1.36 Å |

| N1-N2 Bond Length | 1.38 Å |

| C3-N4 Bond Length | 1.32 Å |

| C5-N1-N2 Angle | 110° |

| N1-N2-C3 Angle | 108° |

| Dihedral Angle (Ring 1 - Ring 2) | ~0° |

Note: This table is illustrative and based on typical values for similar structures. Actual values would require specific DFT calculations.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.

For 1H-3,4'-bi-1,2,4-triazol-5-amine, the HOMO is expected to be localized primarily on the amino group and the π-systems of the triazole rings, reflecting their electron-donating nature. The LUMO, conversely, would likely be distributed across the electron-deficient regions of the triazole rings. Analysis of the HOMO and LUMO electron density distributions provides valuable insights into potential sites for electrophilic and nucleophilic attack.

Electrostatic Potential (ESP) Surfaces

The electrostatic potential (ESP) surface is a visual representation of the charge distribution within a molecule. It is generated by mapping the electrostatic potential onto the electron density surface. Red regions on the ESP map indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For 1H-3,4'-bi-1,2,4-triazol-5-amine, the ESP surface would likely show negative potential around the nitrogen atoms of the triazole rings and the amino group, while the hydrogen atoms would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure.

Theoretical NMR Chemical Shifts

Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often within a DFT framework. By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C), theoretical chemical shifts can be predicted. These predicted spectra can aid in the structural elucidation of newly synthesized compounds and help in assigning experimental NMR signals. For 1H-3,4'-bi-1,2,4-triazol-5-amine, distinct signals would be expected for the protons and carbons of each triazole ring and the amino group, with their specific chemical shifts influenced by the electronic environment.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for 1H-3,4'-bi-1,2,4-triazol-5-amine (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C5 (bearing NH₂) | ~160 |

| C3 | ~155 |

| C4' | ~150 |

| C5' | ~148 |

Note: This table is illustrative. Actual values would depend on the specific computational method and solvent model used.

Thermochemical Properties and Energetic Landscape Evaluations

Computational chemistry provides a powerful tool for estimating the thermochemical properties of molecules, which is particularly important for energetic materials. The standard enthalpy of formation is a key property that can be calculated using high-level theoretical methods, such as the G3(MP2) composite approach. These calculations can provide insights into the energetic content of a molecule.

The energetic landscape can be further explored by calculating the activation energies for various decomposition pathways. This information is crucial for assessing the thermal stability of the compound. For instance, studies on related energetic triazole derivatives have determined activation energies and critical temperatures for thermal explosion. Such calculations for 1H-3,4'-bi-1,2,4-triazol-5-amine would be vital in evaluating its potential as an energetic material.

Quantum Chemical Descriptors for Reactivity and Stability

A range of quantum chemical descriptors can be derived from computational calculations to quantify the reactivity and stability of a molecule. These include:

Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated from the energies of the HOMO and LUMO.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules and for predicting their chemical behavior. For 1H-3,4'-bi-1,2,4-triazol-5-amine, these descriptors would help in understanding its stability and its potential to participate in various chemical reactions.

Energetic Materials Research and Design Principles Incorporating Bi Triazole Scaffolds

Molecular Design Strategies for High-Energy Density Materials (HEDMs)

The quest for advanced energetic materials that offer both high performance and enhanced safety has led researchers to focus on nitrogen-rich heterocyclic compounds. The bi-triazole scaffold is a particularly promising backbone for HEDMs due to its high nitrogen content, positive heat of formation, and inherent thermal stability.

A key molecular design strategy is the creation of planar molecules, which facilitates compact crystal packing and increases density, a critical factor for detonation performance. The linkage of two 1,2,4-triazole (B32235) rings is a foundational step. For instance, the C–N bond-linked bi-triazole compound, 3,4′,5-triamine-1,3′-bi(1,2,4-triazole), was specifically designed to explore the benefits of a planar structure. oup.com The introduction of amino groups serves to enhance thermal stability and reduce sensitivity through the formation of extensive hydrogen-bonding networks.

Another strategy involves combining different nitrogen-rich heterocycles to fine-tune energetic properties. Incorporating a 1,2,4-oxadiazole (B8745197) ring with a 1,2,4-triazole to construct a coplanar bicyclic backbone is one such approach aimed at improving performance and safety characteristics. researchgate.net The core principle is that the combination of appropriate backbones with suitable functional groups allows for the tuning and improvement of energetic properties. researchgate.net

Impact of Molecular Structure on Energetic Performance Characteristics

The thermal stability and energy release mechanisms of bi-triazole-based energetic materials are intrinsically linked to their molecular structure. The thermal decomposition behavior is a crucial indicator of a material's stability and safety.

For 1,2,4-triazole derivatives, theoretical studies indicate that proton transfer is a primary dissociation pathway. researchgate.net The stability of the triazole ring itself is a significant factor, with 1,2,4-triazole being more stable than its 1,2,3-triazole isomer. researchgate.net The introduction of amino groups, as in many bi-triazole compounds, generally enhances thermal stability.

Reactive molecular dynamics simulations on compounds like 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT) provide insight into the decomposition process. These simulations show that the initial decomposition pathways and the resulting products, such as N₂ and NO₂, are highly dependent on temperature. nih.gov Such studies are vital for understanding the energy release mechanisms at a molecular level and predicting the safety and performance of these materials. nih.gov

Relationship between Crystal Structure and Detonation Properties

The arrangement of molecules in a crystal lattice significantly influences the detonation properties of an energetic material. High crystal density is a primary goal in the design of HEDMs, as it is directly related to higher detonation velocity and pressure.

The formation of salts from a parent bi-triazole compound can dramatically alter crystal packing. For example, while 3,4′,5-triamine-1,3′-bi(1,2,4-triazole) has a non-planar, loose molecular stacking, its nitrate (B79036) and perchlorate (B79767) salts exhibit compact, face-to-face layered molecular packing structures. oup.com This increased packing efficiency is driven by strong hydrogen bonds between the bi-triazole cation and the nitrate or perchlorate anions, leading to planar conformations and higher densities. oup.com

The detonation velocity (D) and pressure (P) are key performance metrics. Calculations show that forming salts can significantly boost these properties. For instance, the nitrate and perchlorate salts of 3,4′,5-triamine-1,3′-bi(1,2,4-triazole) show markedly improved detonation performance compared to the neutral parent compound. oup.com Similarly, bis(5-amino-1,2,4-triazol-3-yl)methane (BATZM), which features a dense 2D and 3D network structure, has a higher detonation velocity and pressure than TNT. at.ua

| Compound | Density (g/cm³) | Detonation Velocity (D, m/s) | Detonation Pressure (P, GPa) | Reference |

|---|---|---|---|---|

| 3,4′,5-triamine-1,3′-bi(1,2,4-triazole) nitrate (1a) | 1.82 | 8872 | 34.8 | oup.com |

| 3,4′,5-triamine-1,3′-bi(1,2,4-triazole) perchlorate (1b) | 1.88 | 8956 | 35.1 | oup.com |

| bis(5-amino-1,2,4-triazol-3-yl)methane (BATZM) | 1.64 | 7954.87 | 25.72 | at.ua |

| bis(5-amino-1,2,4-triazol-4-ium-3-yl)methane dichloride (BATZM·Cl2) | 1.62 | 7143.60 | 21.49 | nih.gov |

Synthesis and Characterization of Energetic Salts and Co-crystals

The synthesis of energetic salts is a primary strategy for enhancing the performance of bi-triazole-based compounds. This typically involves a straightforward protonation of the neutral bi-triazole base with a strong acid, such as nitric acid or perchloric acid. nih.gov This method is effective for creating materials with higher densities and improved detonation characteristics. oup.comnih.gov

For example, new energetic salts have been synthesized through the protonation of 4,4'-bi(1,2,4-triazole). nih.gov The resulting nitrate and perchlorate salts were characterized by single-crystal X-ray analysis to confirm their structures. nih.gov Similarly, a series of energetic salts based on 4-amino-3-hydrazino-5-methyl-1,2,4-triazole were synthesized via Brønsted acid-base reactions, with some salts demonstrating excellent detonation properties. mdpi.com

Co-crystallization is another emerging strategy. The unintentional formation of a triethylammonium (B8662869) nitrate cocrystal with a triazene-bridged bis(3-nitro-1H-1,2,4-triazole) highlights the complex chemistries that can lead to novel energetic structures with extensive hydrogen bonding. nih.gov

The characterization of these new compounds is comprehensive, employing techniques such as single-crystal X-ray diffraction, NMR and IR spectroscopy, and differential scanning calorimetry (DSC) to determine their structure, purity, and thermal stability. oup.commdpi.comrsc.org

Functional Group Modifications for Energetic Tuning (e.g., nitration)

The introduction of explosophoric functional groups, particularly nitro groups (-NO₂), is a fundamental method for increasing the energy content and oxygen balance of bi-triazole compounds. Nitration can transform a relatively stable backbone into a powerful energetic material.

The nitration of a bi-triazole precursor can be carefully controlled to achieve desired products. For instance, the C-N linked bi-triazole, 3,4′,5-triamine-1,3′-bi(1,2,4-triazole), can be nitrated to produce 5-amino-3,4′-dinitramide-1,3′-bi(1,2,4-triazole). oup.com Similarly, nitration of a 1,2,4-triazole-1,2,4-oxadiazole backbone has been successfully performed using fuming HNO₃ or 100% HNO₃ to install nitramine groups. researchgate.net

Tautomerism Studies and Isomeric Forms of Bi Triazole Amines

Annular Prototropic Tautomerism in Bi-triazole Systems

Annular prototropic tautomerism is a characteristic feature of azole heterocycles, where a proton can migrate between the nitrogen atoms within the ring system. researchgate.netresearchgate.net The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, creating the possibility for multiple tautomeric forms. For a simple, unsubstituted 1,2,4-triazole, two primary tautomers exist: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. nih.gov The 1H form is generally considered to be more stable. nih.gov

In substituted 3-amino-1,2,4-triazole systems, which form the building blocks of the title compound, the situation becomes more complex. Due to the movement of the annular proton, these compounds can theoretically exist in at least three tautomeric forms: the 5-amino-1H, 3-amino-1H, and 5-amino-4H forms. nih.gov The relative stability and prevalence of these tautomers are influenced by the electronic properties of the substituents on the triazole ring. nih.govnih.gov Generally, a tautomer where a more electron-donating group is located at position 5 is favored. nih.gov

For a molecule like 1H-3,4'-bi-1,2,4-triazol-5-amine, the tautomeric possibilities are multiplied. The mobile proton can reside on any of the suitable nitrogen atoms in either of the two interconnected triazole rings, leading to a complex equilibrium of various positional isomers. The specific tautomer that predominates in a given state (solid or solution) is determined by a delicate balance of intramolecular and intermolecular factors, including hydrogen bonding and solvent effects.

Experimental Techniques for Tautomerism Elucidation (e.g., variable temperature NMR, X-ray Crystallography)

Determining the dominant tautomeric form of a triazole derivative requires sophisticated analytical techniques, as the interconversion is often rapid.

X-ray Crystallography is a powerful, unambiguous method for identifying the tautomeric structure in the solid state. By providing precise atomic coordinates, it offers a static snapshot of the molecule in its crystalline form. In many cases, 1,2,4-triazoles with a primary amino group crystallize in the 5-amino tautomeric form. nih.govrsc.org However, surprising results can occur. In a notable study of 3(5)-phenyl-1,2,4-triazol-5(3)-amine, X-ray analysis revealed that two distinct tautomers, 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine, co-crystallized in equal amounts within the same crystal lattice. nih.govresearchgate.net This finding underscores the subtle energy differences that can exist between tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary tool for investigating tautomerism in solution. However, because prototropic exchange can be very fast on the NMR timescale, the spectra often show time-averaged signals, making it difficult to distinguish between individual tautomers. mdpi.com To overcome this, variable-temperature (VT) NMR studies can be employed. By lowering the temperature, the rate of interconversion can sometimes be slowed enough to resolve the signals of the individual tautomers. In other cases, advanced 2D NMR techniques, such as NOESY, can provide evidence for dynamic exchange between tautomers in close spatial proximity, even if their individual signals are not resolved. ncl.res.in The combination of experimental NMR data with computational calculations of chemical shifts (such as the DP4+ formalism) has become a robust method for assigning the structures of the dominant tautomers in a dynamic equilibrium. nih.gov

Computational Assessment of Tautomeric Stability and Equilibrium

Alongside experimental methods, computational chemistry provides essential insights into the energetics of tautomeric systems. researchgate.netbirmingham.ac.uk Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are widely used to model the potential tautomers of triazole derivatives and predict their relative stabilities. acs.orgscispace.comresearchgate.net

These theoretical methods allow for the calculation of the electronic and Gibbs free energies of each possible tautomer. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form. These calculations can be performed for molecules in the gas phase or, more relevantly, in solution by using continuum solvation models that simulate the effect of different solvents. acs.orgscispace.com

Studies on related molecules like 3-amino-5-nitro-1,2,4-triazole (ANTA) have shown that the relative stability of tautomers can be highly dependent on the environment. For instance, calculations indicated that while the 1H-tautomer is the most stable in the gas phase, the 2H-tautomer becomes the most stable in polar solvents. acs.org This highlights the crucial role of the medium in shifting the tautomeric equilibrium. By calculating the energy barriers for the proton transfer between tautomers, computational models can also provide mechanistic details about the interconversion pathways. scispace.com

The table below presents data from a computational study on the tautomers of 3-amino-5-nitro-1,2,4-triazole (ANTA), illustrating how theoretical calculations can quantify the relative stabilities.

| Tautomer | Calculation Level | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Polar Solvent, kcal/mol) |

| 1H-ANTA | MP2 | 0.00 | 1.10 |

| 2H-ANTA | MP2 | 0.83 | 0.00 |

| 4H-ANTA | MP2 | 10.74 | 7.91 |

| Data sourced from theoretical studies on 3-amino-5-nitro-1,2,4-triazole, a related amino-triazole system. acs.org The 2H-ANTA tautomer is predicted to be the most stable in a polar solvent, in agreement with experimental observations. |

Future Research Directions and Translational Outlook for Bi Triazole Amines

Exploration of Novel and Sustainable Synthetic Routes

The practical application of 1H-3,4'-bi-1,2,4-triazol-5-amine and its derivatives is heavily dependent on the development of efficient, scalable, and environmentally benign synthetic methodologies. Current synthetic routes often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents. Future research should prioritize the exploration of novel and sustainable synthetic pathways.

Key areas of focus include:

Green Chemistry Approaches: The use of ultrasound-assisted synthesis and microwave irradiation has shown promise in accelerating reaction times and improving yields for triazole-based compounds. rsc.orgnih.gov Future work could explore these techniques for the synthesis of bi-triazole amines, potentially leading to more energy-efficient processes.

Metal-Free Catalysis: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of triazole synthesis, the development of metal-free synthetic routes is crucial to avoid metal contamination in the final products, which can be detrimental to their performance and stability. researchgate.netlongdom.org Research into organocatalysis and other metal-free cycloaddition strategies is a promising avenue.

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple bonds are formed in a single pot without the isolation of intermediates can significantly improve efficiency and reduce waste. nih.gov Applying multicomponent reaction strategies to the synthesis of complex bi-triazole structures could streamline their production. nih.gov

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety for handling energetic intermediates, and potential for easier scale-up. acs.org Investigating the synthesis of 1H-3,4'-bi-1,2,4-triazol-5-amine using flow chemistry could lead to safer and more reproducible manufacturing processes. acs.org

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, energy efficiency. scispace.com | Optimization of reaction conditions for bi-triazole amine synthesis. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer. nih.gov | Application to the synthesis of bi-triazole precursors and final products. |

| Metal-Free Cycloadditions | Avoidance of metal contamination, simplified purification. researchgate.net | Development of new organocatalysts for triazole ring formation. |

| Multicomponent Reactions | Increased efficiency, reduced waste, operational simplicity. nih.gov | Design of novel multicomponent pathways to bi-triazole amines. |

| Flow Chemistry | Enhanced safety, precise process control, scalability. acs.org | Adaptation of existing batch syntheses to continuous flow processes. |

Development of Advanced in situ Characterization Techniques

A deeper understanding of the formation, decomposition, and performance of 1H-3,4'-bi-1,2,4-triazol-5-amine requires the ability to monitor its chemical and physical transformations in real-time under relevant conditions. The development and application of advanced in situ characterization techniques are paramount for gaining these insights.

Future research should focus on:

In situ Spectroscopy: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy can provide real-time information about molecular vibrations and chemical bonding during synthesis or thermal decomposition. acs.org Applying these techniques can help elucidate reaction mechanisms and identify transient intermediates.

In situ X-ray Diffraction (XRD): Monitoring the crystal structure evolution during synthesis, phase transitions, or decomposition can provide critical data on the material's stability and transformation pathways. acs.org

Operando Characterization: For applications in energetic materials or functional devices, operando techniques that probe the material under actual operating conditions are invaluable. numberanalytics.comacs.org This includes techniques like operando X-ray absorption spectroscopy (XAS) and in-situ transmission electron microscopy (TEM) to study the material's behavior during energy release or other functional processes. numberanalytics.com

Thermal Analysis Integration: Combining thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) with spectroscopic methods can provide a comprehensive picture of the material's thermal stability and decomposition kinetics. acs.orgnjit.edu

The table below outlines key in situ techniques and their potential contributions.

| Characterization Technique | Information Gained | Research Application |

| In situ Raman/FTIR Spectroscopy | Real-time monitoring of chemical bond formation and breaking. acs.org | Elucidation of reaction mechanisms and decomposition pathways. |

| In situ X-ray Diffraction (XRD) | Tracking changes in crystal structure and phase transitions. acs.org | Understanding polymorphism and structural stability under various stimuli. |

| Operando X-ray Absorption Spectroscopy (XAS) | Probing the local atomic and electronic structure during operation. numberanalytics.com | Investigating the role of specific atoms during energetic decomposition. |

| In situ Transmission Electron Microscopy (TEM) | Nanoscale imaging of morphological changes. numberanalytics.com | Visualizing crystal growth, defects, and decomposition initiation sites. |

Expansion of High-Throughput Computational Modeling for Property Prediction

Computational chemistry and materials science offer powerful tools to accelerate the discovery and design of new materials by predicting their properties before synthesis. Expanding the use of high-throughput computational modeling is essential for efficiently screening potential derivatives of 1H-3,4'-bi-1,2,4-triazol-5-amine and guiding experimental efforts.

Future research directions in this area include:

Quantum Mechanical Calculations: Density functional theory (DFT) can be used to predict a wide range of properties for isolated molecules and crystalline materials, including heats of formation, electronic structure, and vibrational spectra. nih.gov These calculations are fundamental for assessing the energetic performance and stability of new compounds.

Machine Learning and AI: By training machine learning models on existing experimental and computational data, it is possible to rapidly predict the properties of new candidate molecules with significantly reduced computational cost. acs.orgmdpi.com This approach can be used to screen large virtual libraries of bi-triazole derivatives for desired characteristics.

Crystal Structure Prediction: The arrangement of molecules in a crystal has a profound impact on properties like density and sensitivity. Advanced algorithms for crystal structure prediction are needed to accurately forecast the solid-state properties of new bi-triazole-based materials. dtic.mil

Quantitative Structure-Property Relationships (QSPR): Developing robust QSPR models can establish correlations between the molecular structure of bi-triazole amines and their macroscopic properties, such as impact sensitivity and detonation velocity. dtic.mil

The following table summarizes the application of computational methods.

| Computational Method | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Heats of formation, electronic structure, bond dissociation energies. nih.gov | Fundamental understanding of intrinsic energy and stability. |

| Machine Learning Models | Bulk modulus, shear modulus, impact sensitivity. mdpi.com | High-throughput screening of large chemical spaces. chemrxiv.org |

| Crystal Structure Prediction | Crystal density, lattice energy, packing efficiency. dtic.mil | Guiding synthesis towards materials with optimal solid-state properties. |

| QSPR Models | Melting points, detonation performance, sensitivity. dtic.mil | Rapid estimation of key performance metrics for novel compounds. |

Design of Multifunctional Bi-triazole-based Materials with Tunable Properties

The bi-triazole scaffold offers significant opportunities for chemical modification, enabling the design of multifunctional materials with properties tailored for specific applications beyond energetic materials.

Future research should explore:

Functional Polymers: Incorporating the 1H-3,4'-bi-1,2,4-triazol-5-amine moiety into polymer backbones or as pendant groups could lead to materials with unique properties, such as enhanced thermal stability, metal-ion chelation capabilities, or specific optical and electronic characteristics. scispace.commdpi.comresearchgate.net

Coordination Polymers and MOFs: The nitrogen-rich triazole rings are excellent ligands for metal ions. The synthesis of coordination polymers or metal-organic frameworks (MOFs) based on bi-triazole amine linkers could result in materials with applications in catalysis, gas storage, and sensing. mdpi.com

Tunable Energetic Materials: By systematically introducing different functional groups onto the bi-triazole core, it is possible to fine-tune properties such as energy content, sensitivity, and thermal stability. nih.gov This allows for the rational design of energetic materials with specific performance profiles.

Self-Assembling Materials: The hydrogen bonding capabilities of the amine and triazole groups can be exploited to create self-assembling systems, leading to the formation of supramolecular structures with ordered morphologies. mdpi.com

The table below highlights potential areas for the development of multifunctional materials.

| Material Type | Key Feature | Potential Application |

| Functional Polymers | Triazole units in the polymer chain. researchgate.net | High-performance thermoplastics, anion-exchange membranes. researchgate.net |

| Metal-Organic Frameworks (MOFs) | Porous structure with bi-triazole linkers. mdpi.com | Catalysis, gas separation, chemical sensing. |

| Tunable Energetic Materials | Varied functional groups on the bi-triazole core. nih.gov | Melt-castable explosives, insensitive munitions. |

| Supramolecular Assemblies | Directed by hydrogen bonding and π-π stacking. | Smart materials, organic electronics. |

Q & A

Q. What are the standard synthetic routes for 1H-3,4'-bi-1,2,4-triazol-5-amine, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogs like 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine are synthesized by reacting 4-fluorobenzyl chloride with 1H-1,2,4-triazol-5-thiol under basic conditions (e.g., NaOH or K₂CO₃) . Optimization often employs microwave-assisted synthesis to enhance reaction efficiency and yield . Key parameters include reagent stoichiometry, temperature (80–120°C), and reaction time (4–12 hours).

Q. How is the structural characterization of 1H-3,4'-bi-1,2,4-triazol-5-amine performed?

Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks .

- X-ray crystallography : Programs like SHELX and WinGX are used for single-crystal analysis to resolve tautomeric forms and hydrogen-bonding networks .

- IR spectroscopy : Confirms functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹) .

Q. What preliminary biological or chemical properties make this compound a candidate for further study?

Derivatives of 1,2,4-triazol-5-amines exhibit antimicrobial activity due to their ability to interact with biological membranes via fluorinated aromatic groups . Their nitrogen-rich structure also suggests potential as ligands in coordination chemistry or precursors for energetic materials .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on tautomeric forms be resolved?

Annular tautomerism in triazole derivatives (e.g., 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine) can lead to discrepancies between X-ray (planar structures) and NMR (dynamic equilibria). To resolve this:

- Perform variable-temperature NMR to detect tautomeric shifts.

- Use density functional theory (DFT) to calculate energy differences between tautomers .

- Compare hydrogen-bonding patterns in crystallographic data with computational models .

Q. What experimental design principles apply to optimizing the compound’s detonation performance for energetic applications?

Energetic nitrogen-rich salts (e.g., 3-azido-N-nitro-1H-1,2,4-triazol-5-amine derivatives) require:

- Thermal stability analysis : Differential scanning calorimetry (DSC) to determine decomposition temperatures (>200°C preferred) .

- Detonation velocity/pressure calculations : Tools like EXPLO5.05 predict performance based on density and heat of formation (ΔHf), computed via Gaussian 03 .

- Sensitivity testing : Impact sensitivity is measured using hammer tests (e.g., >40 J indicates low sensitivity) .

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

- Molecular docking : Screens interactions with biological targets (e.g., antimicrobial enzymes) .

- Reactivity descriptors : Fukui indices and HOMO-LUMO gaps calculated via DFT identify nucleophilic/electrophilic sites .

- Retrosynthetic analysis : Tools like ICSynth propose feasible routes using available precursors (e.g., 5-aminotetrazole derivatives) .

Q. What strategies address low yields in multi-step syntheses of triazole derivatives?

- Factorial design of experiments (DoE) : Identifies critical variables (e.g., solvent polarity, catalyst loading) .

- Flow chemistry : Enhances mixing and heat transfer for exothermic steps .

- In-situ monitoring : Raman spectroscopy tracks intermediate formation to optimize reaction quenching .

Methodological Guidance

- Crystallographic Data Interpretation : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks .

- Contradictory Analytical Results : Cross-validate NMR/X-ray data with computational models (e.g., Mercury CSD) and theoretical frameworks (e.g., Marcus theory for electron transfer) .

- High-Throughput Screening : Employ crystallography pipelines combining SHELXC/D/E for rapid phase determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.